"1-(Tetrahydro-2H-pyran-2-yl)-1H-indazol-6-yl-6-boronic acid" chemical properties
"1-(Tetrahydro-2H-pyran-2-yl)-1H-indazol-6-yl-6-boronic acid" chemical properties
An In-depth Technical Guide to 1-(Tetrahydro-2H-pyran-2-yl)-1H-indazol-6-ylboronic Acid: Properties, Synthesis, and Applications in Modern Drug Discovery
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of 1-(tetrahydro-2H-pyran-2-yl)-1H-indazol-6-ylboronic acid, a key building block in contemporary medicinal chemistry. We will delve into its chemical and physical properties, provide detailed protocols for its synthesis and characterization, explore its reactivity with a focus on the Suzuki-Miyaura cross-coupling reaction, and discuss its applications in the development of novel therapeutics. This document is intended for researchers, scientists, and professionals in the field of drug development who seek to leverage this versatile reagent in their synthetic endeavors.
Introduction: The Strategic Importance of Protected Indazole Boronic Acids
The indazole scaffold is a privileged structure in medicinal chemistry, appearing in a multitude of compounds with diverse biological activities. The ability to functionalize this core structure is paramount for generating novel chemical entities. Boronic acids and their derivatives are indispensable tools in this context, primarily for their role in palladium-catalyzed cross-coupling reactions, which enable the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.[1]
1-(Tetrahydro-2H-pyran-2-yl)-1H-indazol-6-ylboronic acid is a strategically designed reagent that combines the desirable features of the indazole core with the synthetic versatility of a boronic acid. The tetrahydropyranyl (THP) group serves as a robust protecting group for the N1 position of the indazole ring.[2] This protection is crucial as the acidic N-H proton of an unprotected indazole can interfere with many standard organometallic reactions. The THP group is stable to a wide range of non-acidic conditions, including those typically employed in cross-coupling, yet can be readily removed under mild acidic conditions, making it an ideal choice for multi-step synthetic sequences.[3][4][5]
Physicochemical and Spectroscopic Properties
A thorough understanding of the physicochemical properties of a reagent is fundamental to its successful application in synthesis. The key properties of 1-(tetrahydro-2H-pyran-2-yl)-1H-indazol-6-ylboronic acid are summarized in the table below.
| Property | Value | Source |
| IUPAC Name | [1-(Oxan-2-yl)indazol-6-yl]boronic acid | [6] |
| CAS Number | 2096337-20-9 | [6][7][8] |
| Molecular Formula | C₁₂H₁₅BN₂O₃ | [6] |
| Molecular Weight | 246.07 g/mol | [6] |
| Appearance | Typically a solid | [9] |
| Purity | Commonly available at ≥95-97% | [6][10] |
| Canonical SMILES | OB(O)C1=CC=C2C=NN(C3CCCCO3)C2=C1 | [6] |
| InChI Key | CRFPSRBQJCWDQR-UHFFFAOYSA-N | [6] |
Note: Physical properties such as melting point and solubility may vary depending on the supplier and purity.
Synthesis and Characterization
The synthesis of 1-(tetrahydro-2H-pyran-2-yl)-1H-indazol-6-ylboronic acid can be conceptualized as a two-stage process: protection of the indazole nitrogen followed by borylation.
Synthesis Workflow
The logical flow for the synthesis involves starting with a commercially available 6-halo-1H-indazole, protecting the nitrogen atom, and then converting the halide to the boronic acid.
Caption: Synthetic pathway from 6-bromo-1H-indazole.
Experimental Protocol: Synthesis
Step 1: THP Protection of 6-Bromo-1H-indazole
This procedure is adapted from general methods for the THP protection of indazoles and other N-heterocycles.[2][4]
-
Reaction Setup: To a solution of 6-bromo-1H-indazole (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add 3,4-dihydro-2H-pyran (DHP, 1.2-1.5 eq).
-
Catalysis: Add a catalytic amount of a mild acid, such as pyridinium p-toluenesulfonate (PPTS) or p-toluenesulfonic acid (TsOH). The use of PPTS is often preferred for acid-sensitive substrates.[3]
-
Reaction Conditions: Stir the mixture at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up and Purification: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography to yield 1-(tetrahydro-2H-pyran-2-yl)-6-bromo-1H-indazole.
Causality Note: The acid catalyst protonates the DHP, generating a stabilized carbocation that is then attacked by the nucleophilic indazole nitrogen.[3] Using a non-nucleophilic solvent is crucial to prevent solvent participation.
Step 2: Miyaura Borylation of the THP-Protected Indazole
This step converts the aryl bromide to the corresponding boronic acid (or its pinacol ester, which is then hydrolyzed). The use of bis(pinacolato)diboron (B₂pin₂) is a common and effective method.[11]
-
Reaction Setup: In a flask, combine 1-(tetrahydro-2H-pyran-2-yl)-6-bromo-1H-indazole (1.0 eq), bis(pinacolato)diboron (1.1-1.2 eq), and a potassium acetate (KOAc) base (3.0 eq).
-
Solvent and Degassing: Add a suitable solvent, such as 1,4-dioxane or dimethylformamide (DMF). Degas the mixture thoroughly by bubbling argon or nitrogen through it for 15-20 minutes.
-
Catalyst Addition: Add a palladium catalyst, such as Pd(dppf)Cl₂ (dichloro[1,1'-bis(diphenylphosphino)ferrocene]palladium(II)), under an inert atmosphere.
-
Reaction Conditions: Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Work-up and Hydrolysis: Cool the reaction to room temperature. The intermediate is the pinacol ester. To obtain the boronic acid, the reaction mixture can be treated with an aqueous solution of an acid (e.g., HCl) or a reagent like sodium periodate (NaIO₄) followed by an acidic workup.[1]
-
Purification: After an appropriate aqueous workup and extraction with an organic solvent (e.g., ethyl acetate), the crude boronic acid can be purified by recrystallization or silica gel chromatography.
Analytical Characterization
The identity and purity of the final product should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the presence of the indazole, THP, and boronic acid moieties and establish the regiochemistry.
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.
-
Infrared (IR) Spectroscopy: To identify characteristic functional group vibrations.
Reactivity and Key Applications: The Suzuki-Miyaura Cross-Coupling
The primary utility of 1-(tetrahydro-2H-pyran-2-yl)-1H-indazol-6-ylboronic acid lies in its application as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions.[12] This reaction is one of the most powerful methods for constructing biaryl and heteroaryl-aryl structures, which are common motifs in pharmaceuticals.[1]
General Suzuki-Miyaura Protocol
-
Reaction Setup: Combine 1-(tetrahydro-2H-pyran-2-yl)-1H-indazol-6-ylboronic acid (1.0-1.5 eq), the desired aryl or heteroaryl halide (or triflate) (1.0 eq), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄) in a suitable solvent system (e.g., dioxane/water, toluene/ethanol/water).
-
Degassing: Thoroughly degas the reaction mixture.
-
Catalyst Addition: Add a palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or a pre-catalyst system like those from Buchwald) under an inert atmosphere.[13][14]
-
Reaction Conditions: Heat the mixture, typically between 80-120 °C, until the reaction is complete.
-
Work-up and Purification: After cooling, perform a standard aqueous workup, extract the product with an organic solvent, and purify by column chromatography or recrystallization.
Catalytic Cycle and Workflow Visualization
The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[15][16]
Caption: Simplified catalytic cycle of the Suzuki-Miyaura reaction.
Deprotection of the THP Group
Following the successful cross-coupling, the THP group can be removed to unveil the N-H of the indazole ring, which may be critical for biological activity (e.g., hydrogen bonding with a protein target).
-
Protocol: Dissolve the THP-protected compound in a protic solvent like methanol or ethanol. Add a catalytic amount of a strong acid, such as HCl or trifluoroacetic acid (TFA). Stir at room temperature until deprotection is complete. Neutralize, remove the solvent, and purify the final product.[3]
Conclusion: A Versatile Tool for Drug Discovery
1-(Tetrahydro-2H-pyran-2-yl)-1H-indazol-6-ylboronic acid is a highly valuable and versatile building block for the synthesis of complex molecules, particularly in the realm of drug discovery.[17] Its well-defined reactivity, the stability of the THP protecting group, and its efficacy in the robust Suzuki-Miyaura cross-coupling reaction make it an essential reagent for medicinal chemists aiming to explore the chemical space around the indazole scaffold. The protocols and insights provided in this guide are intended to facilitate its effective use in the laboratory, accelerating the discovery of next-generation therapeutics.
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Scope of the Two-Step, One-Pot Palladium-Catalyzed Borylation/Suzuki Cross-Coupling Reaction Utilizing Bis-Boronic Acid. Organic Chemistry Portal. [Link]
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Suzuki cross-coupling reaction. YouTube. [Link]
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